molecular formula C9H19N B2725027 [(1R)-1-cyclohexylethyl](methyl)amine CAS No. 163667-49-0

[(1R)-1-cyclohexylethyl](methyl)amine

Cat. No.: B2725027
CAS No.: 163667-49-0
M. Wt: 141.258
InChI Key: HMJRHWDZXQWZRU-MRVPVSSYSA-N
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Description

Fundamental Significance of Chiral Amines in Enantioselective Synthesis

Chiral amines are indispensable in the field of asymmetric synthesis, which is dedicated to the selective production of one enantiomer of a chiral molecule. merckmillipore.com These amines can function in various capacities, including as chiral catalysts, auxiliaries, and resolving agents. researchgate.net As catalysts, they can facilitate a wide array of chemical transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions, with high levels of stereocontrol. nih.gov The nitrogen atom's basicity and nucleophilicity, combined with the stereochemical information embedded in the chiral backbone of the amine, allow for the effective transfer of chirality to a prochiral substrate. researchgate.net

Secondary chiral amines, in particular, have demonstrated significant utility. Their N-H bond can participate in hydrogen bonding, which can help to organize the transition state of a reaction and enhance stereoselectivity. Furthermore, the presence of two organic substituents on the nitrogen atom allows for fine-tuning of the steric and electronic properties of the amine, enabling chemists to optimize its performance in a specific transformation.

The Imperative of Stereochemical Purity in Contemporary Academic Research

The demand for stereochemically pure compounds in modern research is driven by the fact that the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity and physical properties. In the pharmaceutical industry, for instance, it is common for one enantiomer of a drug to be therapeutically active, while the other is inactive or, in some cases, even toxic. Therefore, the ability to synthesize a single, desired enantiomer is of paramount importance for drug safety and efficacy.

Beyond pharmaceuticals, stereochemical purity is crucial in materials science, where the chirality of molecules can influence the macroscopic properties of polymers and liquid crystals. In agrochemicals, different enantiomers can exhibit varying levels of efficacy and environmental impact. Consequently, the development of synthetic methods that provide access to enantiomerically pure compounds is a major focus of contemporary academic and industrial research.

Contextualization of (1R)-1-cyclohexylethylamine within Chiral Amine Chemistry

(1R)-1-cyclohexylethylamine is a well-established chiral primary amine that serves as a valuable building block in asymmetric synthesis. Its rigid cyclohexyl group and the chiral center at the α-position to the nitrogen atom provide a well-defined stereochemical environment. This primary amine is often used as a precursor for the synthesis of more complex chiral ligands and auxiliaries.

The N-methylation of (1R)-1-cyclohexylethylamine to yield (1R)-1-cyclohexylethylamine transforms it into a chiral secondary amine. This modification can significantly alter its reactivity and utility in asymmetric synthesis. The introduction of a methyl group can influence the steric hindrance around the nitrogen atom and its basicity, potentially leading to different outcomes in catalyzed reactions compared to its primary amine counterpart. While specific research applications for (1R)-1-cyclohexylethylamine are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable tool in the development of new stereoselective methodologies.

Physicochemical and Spectroscopic Data

Detailed experimental data for (1R)-1-cyclohexylethylamine is not widely available. However, based on its structure, certain physicochemical properties can be predicted.

Table 1: Computed Physicochemical Properties of (1R)-1-cyclohexylethylamine

Property Value
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
IUPAC Name (1R)-N-methyl-1-cyclohexylethanamine
CAS Number 163667-49-0
Predicted XLogP3 2.6
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 1
Predicted Rotatable Bond Count 2

Data sourced from PubChem. nih.gov

Spectroscopic data is essential for the characterization of any chemical compound. While experimental spectra for (1R)-1-cyclohexylethylamine are not readily found in the literature, general characteristics for N-methylated cyclohexylamines can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a characteristic singlet for the N-methyl group, typically in the range of 2.2-2.6 ppm. chemicalbook.com The protons on the carbon adjacent to the nitrogen would also be deshielded.

¹³C NMR Spectroscopy: The carbon of the N-methyl group would appear as a distinct signal. The carbons directly bonded to the nitrogen atom would be deshielded compared to other aliphatic carbons.

Infrared (IR) Spectroscopy: As a secondary amine, a characteristic N-H stretching absorption would be expected in the region of 3300-3500 cm⁻¹. chemicalbook.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature of amines is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. chemicalbook.com

Synthesis and Research Applications

General methods for the N-methylation of primary amines are well-established and could be applied to the synthesis of (1R)-1-cyclohexylethylamine from its primary amine precursor, (1R)-1-cyclohexylethylamine. These methods include reductive amination with formaldehyde (B43269) or the use of methylating agents such as methyl iodide.

While specific research articles detailing the use of (1R)-1-cyclohexylethylamine as a chiral auxiliary or catalyst are scarce, the broader class of chiral secondary amines is extensively used in asymmetric synthesis. For instance, chiral secondary amines are employed as organocatalysts in a variety of transformations, including Michael additions and aldol reactions, where they activate substrates through the formation of chiral enamines or iminium ions.

The structural characteristics of (1R)-1-cyclohexylethylamine, with its defined stereocenter and the presence of a secondary amine functionality, make it a promising candidate for investigation as a chiral ligand for metal-catalyzed reactions or as an organocatalyst in its own right. Further research is needed to fully explore and document its potential in enantioselective synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-cyclohexyl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJRHWDZXQWZRU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1r 1 Cyclohexylethylamine and Its Enantiomers

Chemical Synthesis Routes for Chiral Secondary Amines

The construction of chiral secondary amines can be achieved through several strategic approaches. These methods are designed to control the stereochemistry at the newly formed chiral center, leading to the desired enantiomer in high purity. Key strategies include stereoselective reductive amination and multi-step derivatization pathways.

Stereoselective Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.netmasterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, a ketone, with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org When applied to the synthesis of chiral amines, the stereoselectivity of the reduction step is crucial.

Asymmetric hydrogenation of imines is a highly efficient method for producing chiral amines. nih.govacs.org This approach utilizes transition metal catalysts complexed with chiral ligands to facilitate the enantioselective addition of hydrogen to the C=N double bond of a prochiral imine. researchgate.netbohrium.com

The direct, one-pot asymmetric reductive amination of ketones is a particularly attractive strategy as it avoids the isolation of the intermediate imine. google.com For the synthesis of (1R)-1-cyclohexylethylamine, cyclohexyl methyl ketone would react with an amine source in the presence of a chiral catalyst and a reducing agent. Iridium and Ruthenium-based catalysts are commonly employed for this transformation. nih.govacs.org The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as those based on BINAP, phosphino-oxazolines, and various phosphoramidites have shown significant success in the asymmetric hydrogenation of a wide range of imines. nih.govnih.gov The reaction conditions, including solvent, temperature, and pressure of hydrogen gas, are optimized to maximize both the chemical yield and the enantiomeric excess (ee) of the desired amine. acs.org

Table 1: Examples of Chiral Catalysts in Asymmetric Imine Hydrogenation

Catalyst Type Chiral Ligand Example Metal Center Typical Substrates Reference
Phosphino-oxazoline (S)-iPr-PHOX Iridium N-Aryl Imines nih.gov
Diphosphine (R)-BINAP Ruthenium N-Aryl Imines acs.org
Phosphoramidite Monodentate Phosphoramidites Iridium Aromatic and Aliphatic Ketimines nih.gov

An alternative to catalytic hydrogenation is the use of stoichiometric borohydride (B1222165) reducing agents. acsgcipr.orgorganicreactions.org Reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for the reduction of imines formed in situ from a ketone and an amine. masterorganicchemistry.comorganic-chemistry.org

To achieve enantioselectivity, a chiral auxiliary can be employed. This involves reacting the ketone with a chiral amine to form a chiral imine or enamine. Subsequent reduction with a standard borohydride reagent proceeds diastereoselectively, controlled by the stereocenter of the chiral auxiliary. The auxiliary is then cleaved to yield the desired chiral amine. Alternatively, a chiral borohydride reagent can be used to directly reduce a prochiral imine. The development of biocatalysts, such as imine reductases (IREDs), also presents a green and highly selective method for the reductive amination of ketones, offering high enantioselectivity under mild reaction conditions. nih.gov

Table 2: Common Borohydride Reagents in Reductive Amination

Reagent Formula Key Features Reference
Sodium Borohydride NaBH₄ Common, cost-effective masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Selective for imines over ketones masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild, effective for acid-sensitive substrates masterorganicchemistry.com

Multi-Step Derivatization and Interconversion Approaches

Beyond single-step reductive aminations, multi-step sequences offer alternative pathways to chiral secondary amines, often allowing for greater control and purification of intermediates. nih.govresearchgate.net

This two-step approach involves first forming an amide bond, followed by its reduction to the corresponding amine. youtube.com For the synthesis of a secondary amine like (1R)-1-cyclohexylethylamine, one could start with the chiral primary amine, (1R)-1-cyclohexylethylamine. This primary amine can be acylated with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl derivative.

Subsequent reduction of the amide carbonyl group yields the desired secondary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, as it effectively reduces amides to amines. youtube.com This method is robust, but the harsh nature of LiAlH₄ requires careful control of reaction conditions and is not tolerant of some functional groups.

Nucleophilic substitution reactions provide a classic method for forming carbon-nitrogen bonds. ucsb.edugacariyalur.ac.in To synthesize a chiral secondary amine via this route, one could start with a chiral electrophile and a nucleophilic amine, or vice versa. For instance, (1R)-1-cyclohexylethylamine could act as a nucleophile and react with an alkyl halide, such as methyl iodide, in an Sₙ2 reaction. solubilityofthings.comfiveable.me

This reaction would lead to the formation of the desired secondary amine, (1R)-1-cyclohexylethylamine. To avoid over-alkylation to the tertiary amine or quaternary ammonium (B1175870) salt, reaction conditions such as stoichiometry and temperature must be carefully controlled. acsgcipr.org The stereochemical integrity of the chiral center is generally maintained in Sₙ2 reactions, as the reaction occurs at the nitrogen atom and not at the chiral carbon. fiveable.me

Chiral Resolution Techniques for Racemic Precursors or (1R)-1-cyclohexylethylamine

Chiral resolution is a cornerstone in stereochemistry for separating racemic mixtures into their constituent enantiomers. For racemic 1-cyclohexylethylamine, several techniques are employed to isolate the desired (1R)-enantiomer.

Diastereomeric Salt Crystallization with Chiral Acids

One of the most traditional and effective methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. This process leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts. The reaction of a racemic amine with a single enantiomer of a chiral acid creates two diastereomeric salts, (R-amine)-(R-acid) and (S-amine)-(R-acid), which can then be separated by fractional crystallization.

The resolution of racemic 1-cyclohexylethylamine has been successfully achieved using derivatives of mandelic acid, such as 2-chloromandelic acid and 4-chloromandelic acid. rsc.org By reacting racemic 1-cyclohexylethylamine with an enantiomerically pure chiral acid in a suitable solvent system, one diastereomeric salt will preferentially crystallize due to its lower solubility, allowing for its separation by filtration. The desired amine enantiomer is then recovered by treating the isolated salt with a base to neutralize the acid.

For instance, diastereomeric salts can be prepared from equimolar mixtures of the amine and the chiral acid. The choice of solvent is critical; systems like dichloromethane-hexane are often used to induce precipitation. rsc.org

Table 1: Examples of Diastereomeric Salt Formation for 1-cyclohexylethylamine

Amine EnantiomerChiral Acid EnantiomerResulting Diastereomeric SaltCommon Solvent System
(S)-(+)-1-cyclohexylethylamine(S)-(-)-2-chloromandelic acidHomochiral Salt (S,S)Dichloromethane-Hexane
(R)-(-)-1-cyclohexylethylamine(S)-(-)-2-chloromandelic acidHeterochiral Salt (R,S)Melt Crystallization
(R)-(+)-1-cyclohexylethylamine(R)-(+)-4-chloromandelic acidHomochiral Salt (R,R)Dichloromethane-Hexane

Kinetic Resolution Strategies (e.g., Enzymatic or Transition Metal-Catalyzed)

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer enriched in the reaction mixture.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines. The process typically involves the enantioselective acylation of the amine. One enantiomer of the amine is preferentially acylated by the lipase (B570770), forming an amide, while the other enantiomer remains largely unreacted. The resulting amide and the unreacted amine can then be separated.

Candida antarctica lipase B (CALB) is a widely used and highly efficient enzyme for this purpose. organic-chemistry.org The reaction involves an acyl donor, such as isopropyl acetate (B1210297) or ethyl methoxyacetate, which acylates one amine enantiomer selectively. The efficiency of the resolution is often high, yielding the unreacted amine with excellent enantiomeric excess. However, a significant drawback of standard kinetic resolution is that the maximum theoretical yield for the desired product is limited to 50%.

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) is employed. DKR combines the enantioselective reaction of a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product, allowing for yields approaching 100%.

A highly effective method for the DKR of primary amines combines a lipase for the resolution step with a transition metal catalyst for the racemization step. researchgate.net An efficient procedure has been developed utilizing an iridium-based catalyst for the racemization of the amine. acs.org A precatalyst, such as the pentamethylcyclopentadienyliridium (III) iodide dimer, reacts in situ with the amine to form a catalyst that facilitates racemization through a dehydrogenation-hydrogenation mechanism. acs.org This iridium catalyst is compatible with enzymatic reactions under mild conditions, making it ideal for a chemoenzymatic DKR process. acs.org

This combined system involves the lipase (e.g., CALB) selectively acylating one enantiomer, while the iridium catalyst continuously racemizes the remaining unreacted amine enantiomer, funneling it back into the resolution cycle. researchgate.net

Table 2: Components of a Chemoenzymatic DKR System for Primary Amines

ComponentFunctionExample
EnzymeEnantioselective AcylationCandida antarctica Lipase B (CALB)
Racemization CatalystIn situ Racemization of AminePentamethylcyclopentadienyliridium(III) complex
Acyl DonorAcylating AgentIsopropyl acetate / Ethyl methoxyacetate
SolventReaction MediumToluene

Biocatalytic Syntheses of Chiral Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of isolated enzymes allows for reactions to be performed under mild conditions with high stereoselectivity, often avoiding the need for protecting groups and reducing waste.

Enzymatic Reductive Amination using Imine Reductases (IREDs) and Reductive Aminases (RedAms)

The direct asymmetric synthesis of chiral amines from prochiral ketones is a highly atom-economical approach. Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) have emerged as powerful biocatalysts for this transformation. nih.govresearchgate.net These NAD(P)H-dependent enzymes catalyze the reductive amination of a ketone with an amine donor to produce a chiral amine. nih.gov

To synthesize (1R)-1-cyclohexylethylamine, the precursor ketone would be cyclohexyl methyl ketone. In the presence of an appropriate IRED or RedAm, an amine donor (such as ammonia (B1221849) or an alkylamine), and a nicotinamide (B372718) cofactor (NADPH or NADH), the ketone is converted directly to the chiral amine. A cofactor recycling system, often employing a dehydrogenase like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is typically included to regenerate the expensive nicotinamide cofactor.

The substrate scope of IREDs is broad, and extensive screening and protein engineering efforts have yielded a large panel of enzymes capable of catalyzing the reductive amination of various ketones, including cyclic ketones like cyclohexanone (B45756), which serves as a close analogue for cyclohexyl methyl ketone. nih.gov These enzymes can exhibit high conversions and excellent enantioselectivities, providing direct access to the desired amine enantiomer.

Table 3: Representative IRED-Catalyzed Reductive Amination of Cyclohexanone

Ketone SubstrateAmine DonorEnzymeConversion (%)Reference
CyclohexanoneAniline (1.1 equiv.)IREDUp to 99% nih.gov
CyclohexanoneBenzylamine (2.5 equiv.)IR4479% nih.gov
CyclohexanonePyrrolidine (2.5 equiv.)IR4499% nih.gov
CyclohexanoneN-methyl propargylamine (B41283) (40 equiv.)IR-1459% (yield) nih.gov

Note: Data is for the analogous substrate cyclohexanone to illustrate the capability of the enzyme class.

Stereoselective Aminolysis of Organic Carbonates

The stereoselective synthesis of chiral amines, including (1R)-1-cyclohexylethylamine, is a critical endeavor in medicinal and organic chemistry. While direct stereoselective aminolysis of achiral organic carbonates to produce chiral amines is not a commonly documented primary route, related strategies involving organic carbonates offer viable pathways to obtain enantiomerically pure amines. These methods often rely on principles of kinetic resolution, where a chiral reagent or catalyst differentiates between the enantiomers of a racemic starting material.

One pertinent strategy is the enzymatic kinetic resolution of racemic amines or alcohols utilizing chiral organic carbonates as acylating agents. This approach leverages the high enantioselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. A notable example is a double enzymatic kinetic resolution that employs chiral organic carbonates as acyl donors. This process can simultaneously resolve both a racemic amine and a racemic carbonate, yielding four optically pure compounds. The enzyme, often Novozym 435 (Candida antarctica lipase B), demonstrates remarkable chemoselectivity and enantioselectivity, leading to products with high enantiomeric excess (>99% ee) nih.gov.

The general principle of this enzymatic kinetic resolution is illustrated in the reaction between a racemic amine and a chiral carbonate. The lipase selectively catalyzes the acylation of one enantiomer of the amine, leading to the formation of a carbamate, while the other enantiomer of the amine remains unreacted. Concurrently, one enantiomer of the chiral carbonate is consumed, leaving the other enantiomer in excess.

Table 1: Key Features of Enzymatic Kinetic Resolution using Chiral Carbonates

Feature Description Reference
Concept Double chemoselective kinetic resolution of chiral amines and alcohols. nih.gov
Enzyme Novozym 435 (CALB) is highly efficient for this transformation. nih.gov
Acyl Donor Chiral organic carbonates. nih.gov
Outcome Production of four optically pure compounds with >99% ee. nih.gov
Advantages Atom efficient, sustainable acyl donor, mild reaction conditions. nih.gov

Although this method has been demonstrated with model compounds like 1-phenylethylamine, the principles are applicable to the synthesis of (1R)-1-cyclohexylethylamine. The process would involve reacting racemic 1-cyclohexylethylamine with a suitable chiral organic carbonate in the presence of an appropriate lipase.

Another related approach involves the synthesis of chiral cyclic carbonates, which can then potentially undergo stereospecific ring-opening with an amine. The synthesis of enantiomerically enriched cyclic carbonates can be achieved through the kinetic resolution of racemic epoxides with carbon dioxide, catalyzed by metal complexes researchgate.netmdpi.com. Chiral cobalt(III) salen complexes, for instance, have been used to catalyze the coupling of epoxides and CO2, yielding chiral cyclic carbonates and leaving behind the unreacted, enantiomerically enriched epoxide researchgate.net.

Table 2: Catalytic Systems for Kinetic Resolution of Epoxides to Chiral Carbonates

Catalyst System Epoxide Substrate Enantiomeric Excess (ee) of Carbonate Reference
Chiral Cobalt(III) Salen Complex / DMAP* Propylene Oxide Up to 68% researchgate.net
Chiral Ketoiminatocobalt(II) Complex / Diethylamine N-(2,3-epoxypropyl)diphenylamine High selectivity (s value of 43.5) mdpi.com
Aluminium(III)(salen) Acetate / n-Bu4NBr Phenyl Glycidyl Ether 54% mdpi.com

DMAP = (R)-(+)-4-dimethyl-aminopyridinyl(pentaphenylcyclopentadienyl)iron

Once the chiral carbonate is synthesized, a subsequent aminolysis step could theoretically proceed with stereochemical control, although this remains a less explored synthetic route for this specific amine. The success of such a step would depend on the regioselectivity and stereospecificity of the amine's nucleophilic attack on the chiral carbonate.

Stereochemical Investigations of 1r 1 Cyclohexylethylamine

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in (1R)-1-cyclohexylethylamine and the electronic interactions between its bonds play a pivotal role in its chemical behavior.

The conformational preferences of the cyclohexyl ring and the ethylamine (B1201723) side chain in (1R)-1-cyclohexylethylamine are crucial for understanding its reactivity and interactions. The cyclohexyl ring predominantly adopts a chair conformation to minimize steric strain. Within this chair conformation, the ethylamine substituent can be positioned either equatorially or axially.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers. These theoretical approaches help in identifying the most stable, low-energy conformations of the molecule.

The conformation of the cyclohexyl ring directly impacts the steric environment around the chiral center at the first carbon of the ethyl group. This influence is a key factor in diastereoselective reactions where the chiral amine is used as an auxiliary. The spatial arrangement of the cyclohexyl ring dictates the facial selectivity of approaching reagents, thereby controlling the stereochemical outcome of the reaction.

Stereoelectronic effects, which involve the interaction of electron orbitals of adjacent bonds, also play a role. These effects can influence bond lengths and angles, further refining the conformational preferences and reactivity of the molecule. researchgate.net

Chiral Recognition Phenomena Involving (1R)-1-cyclohexylethylamine Derivatives

Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. Derivatives of (1R)-1-cyclohexylethylamine have been studied for their ability to participate in such recognition events. nih.gov

Self-enantiorecognition is a phenomenon where chiral molecules of the same compound interact differently with their own enantiomers (heterochiral interaction) compared to molecules of the same enantiomer (homochiral interaction). bohrium.com This can lead to the formation of dimeric or higher-order aggregates. nih.gov Studies on various chiral amine derivatives have shown that the presence of both hydrogen-bond donor and acceptor groups near the stereocenter can facilitate these interactions. acs.org

The formation of these homo- and heterochiral complexes is a cornerstone for understanding phenomena such as the spontaneous resolution of enantiomers and nonlinear effects in asymmetric catalysis. acs.org

A manifestation of self-enantiorecognition is the phenomenon of Self-Induced Diastereomeric Anisochronism (SIDA), which can be observed by NMR spectroscopy. acs.org In a scalemic mixture (a mixture of enantiomers in a non-1:1 ratio), the differential interactions leading to heterochiral and homochiral aggregates result in distinct chemical shifts for the same proton in the two enantiomers. nih.gov This is because the time-averaged magnetic environments for each enantiomer become different. nih.gov

The observation of SIDA is dependent on several factors, including the nature of the solvent and the specific functional groups present in the molecule that facilitate intermolecular interactions. acs.org This technique has been explored for various chiral amine derivatives to understand their self-recognition properties. bohrium.comacs.org

Methodologies for Absolute Configuration Elucidation

Determining the absolute configuration of a chiral molecule is crucial in stereochemistry. For chiral amines like (1R)-1-cyclohexylethylamine, various methods have been developed and applied.

One common approach involves the derivatization of the amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be analyzed by spectroscopic techniques like NMR or by chromatographic methods such as HPLC. nih.gov

In NMR-based methods, such as the modified Mosher's method, the differences in the chemical shifts of the resulting diastereomers are analyzed to deduce the absolute configuration of the original amine. acs.org For this to be successful, a model of the preferred conformation of the diastereomeric derivatives is required.

HPLC-based methods offer a practical alternative, where the chiral amine is derivatized and the resulting diastereomers are separated on a chiral stationary phase. nih.govnih.gov The elution order of the diastereomers can often be correlated with the absolute configuration of the amine. nih.gov This approach can be highly sensitive and is applicable even with small amounts of the analyte. nih.gov

Other techniques for determining absolute configuration include X-ray crystallography, which provides unambiguous structural information, provided that suitable crystals can be obtained. wikipedia.org

Interactive Data Table: Properties of 1-Cyclohexylethylamine Enantiomers

This table summarizes key physical and chemical properties of the (R) and (S) enantiomers of 1-cyclohexylethylamine.

Property(R)-(-)-1-Cyclohexylethylamine(S)-(+)-1-Cyclohexylethylamine
CAS Number 5913-13-3 nih.gov17430-98-7 nih.gov
Molecular Formula C8H17N nih.govC8H17N nih.gov
Molecular Weight 127.23 g/mol nih.gov127.23 g/mol nih.gov
Appearance Clear liquid chemicalbook.comLiquid sigmaaldrich.com
Boiling Point 177-178 °C chemicalbook.com60 °C at 12 mmHg sigmaaldrich.com
Density 0.866 g/mL at 20 °C chemicalbook.com0.856 g/mL at 25 °C sigmaaldrich.com
Optical Rotation [α]20/D -3.8° (neat) chemicalbook.com[α]25/D +3.5° (neat) sigmaaldrich.com
Refractive Index n20/D 1.463 chemicalbook.comn20/D 1.4614 sigmaaldrich.com

Chiroptical Spectroscopy (e.g., ORD, CD)

Chiroptical spectroscopy encompasses techniques that utilize polarized light to investigate the stereochemical features of chiral molecules. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two such powerful, non-destructive methods that provide valuable information about the absolute configuration and conformation of enantiomers in solution.

ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. A plot of the specific rotation versus wavelength gives an ORD curve. For chiral molecules containing a chromophore that absorbs light in the measured wavelength range, the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center.

CD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength. Similar to ORD, CD signals are observed only in the regions where the molecule absorbs light, and the resulting Cotton effects provide detailed structural information.

For a simple chiral amine like (1R)-1-cyclohexylethylamine, the electronic transitions of the amine group itself occur at low wavelengths and often result in weak chiroptical signals. To enhance the signal and facilitate analysis, the amine is often derivatized by introducing a chromophore. N-acylation, for instance, converts the amine into an amide, which possesses a readily accessible n → π* transition for the carbonyl group, typically in the 210-240 nm region. The sign and magnitude of the Cotton effect associated with this transition are highly sensitive to the stereochemistry of the adjacent chiral center.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Description
2450Baseline
230+8500Positive Cotton Effect Peak
2150Crossover
200-12000Negative Cotton Effect Trough

This table presents illustrative data for the purpose of demonstrating the principles of CD spectroscopy as applied to a derivatized chiral amine.

The sign of the Cotton effect in the CD spectrum of such a derivative can be correlated to its absolute configuration using empirical rules, such as the octant rule for ketones and similar chromophores. These rules relate the spatial disposition of substituents around the chromophore to the sign of the observed Cotton effect.

X-ray Crystallographic Analysis of Derivatized Forms

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For many organic molecules, especially those that are liquids at room temperature like (1R)-1-cyclohexylethylamine, derivatization is necessary to obtain single crystals suitable for X-ray diffraction analysis.

Common derivatization strategies for amines include the formation of salts with chiral acids, or the synthesis of amides or ureas. These derivatives often exhibit a higher propensity for crystallization. The resulting crystal structure not only confirms the absolute stereochemistry of the chiral center but also reveals the preferred conformation of the molecule in the crystalline state and the nature of intermolecular interactions, such as hydrogen bonding.

While the crystal structure of a derivative of (1R)-1-cyclohexylethylamine is not publicly documented, the structure of a related compound, 1-cyclohexyl-3-(p-tolyl)urea, provides a relevant example of the type of detailed structural information that can be obtained. researchgate.net The crystallographic data for this compound are summarized in the interactive table below.

ParameterValue
Chemical FormulaC₁₄H₂₀N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.6793(11)
b (Å)9.0970(7)
c (Å)11.4964(10)
β (°)98.008(8)
Volume (ų)1313.11(19)
Z4

Data from the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea. researchgate.net

In such a structure, the cyclohexane (B81311) ring typically adopts a stable chair conformation. The analysis of the crystal packing can reveal how the molecules arrange themselves in the solid state, often forming extended networks through intermolecular hydrogen bonds involving the urea (B33335) N-H and C=O groups. This detailed structural insight is crucial for understanding the physicochemical properties of the compound and for designing new chiral molecules with specific functionalities.

Mechanistic and Computational Studies Pertaining to Reactions Involving 1r 1 Cyclohexylethylamine

Elucidation of Reaction Mechanisms in Stereoselective Processes

The use of chiral amines like (1R)-1-cyclohexylethylamine as auxiliaries or catalysts in stereoselective reactions is a cornerstone of modern organic synthesis. masterorganicchemistry.com Understanding the underlying reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. The elucidation of these mechanisms often involves a combination of experimental techniques and computational modeling to map out the energetic landscape of the reaction and identify the key factors governing stereoselectivity.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com When a chiral molecule like (1R)-1-cyclohexylethylamine is introduced into a reaction, it can influence the formation of new stereocenters, leading to an excess of one enantiomer or diastereomer. This control is exerted at the transition state of the rate-determining step, where the chiral auxiliary creates a diastereomeric relationship with the substrate, leading to different energy barriers for the formation of the possible stereoisomers.

Key research findings in this area often focus on:

Characterizing intermediates: Trapping or spectroscopically observing transient species along the reaction pathway.

Probing non-covalent interactions: Understanding the role of hydrogen bonding, steric hindrance, and other weak interactions in organizing the transition state assembly. nih.gov

For instance, in the Michael addition of glycine (B1666218) imines to acrylates catalyzed by chiral Brønsted bases, experimental studies using 13C kinetic isotope effects (KIEs) combined with theoretical calculations have been instrumental. nih.govnih.gov These studies have confirmed that carbon-carbon bond formation is the rate-limiting and enantioselectivity-determining step. nih.govnih.gov The chiral catalyst, which can be a derivative of a chiral amine, orchestrates the approach of the reactants through a network of hydrogen bonds and other non-covalent interactions, thereby lowering the energy of the transition state leading to the major enantiomer. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms of stereoselective reactions involving chiral amines and their derivatives. researchgate.net Molecular modeling allows researchers to visualize and analyze molecules and transition states in three dimensions, providing a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute their properties. researchgate.netmdpi.com In the context of stereoselective reactions, DFT calculations are frequently employed to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. researchgate.netnih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and selectivity. researchgate.net For example, in a gold-catalyzed cycloaddition, DFT calculations were used to explore different reaction channels and determined that the pathway leading to a pyridine (B92270) derivative had a lower activation energy, explaining the observed product distribution. nih.gov

Table 1: Representative Applications of DFT in Mechanistic Studies

Reaction Type System Studied Key Insights from DFT
Michael Addition Glycine imine + Acrylate with chiral catalyst Confirmed C-C bond formation as rate-limiting; Identified key H-bonding interactions. nih.gov
Diels-Alder Reaction Heterodiene + Dienophile with chiral Lewis acid Elucidated the role of the catalyst in controlling facial selectivity. researchgate.net
1,3-Dipolar Cycloaddition Azide + Alkyne Investigated uncatalyzed vs. catalyzed pathways and regioselectivity. mdpi.com

Transition State Analysis and Enantioselectivity Prediction

The origin of enantioselectivity lies in the difference in the free energies of the diastereomeric transition states leading to the two enantiomers (ΔΔG‡). A small difference in these energies can lead to a high enantiomeric excess (ee) of the product. Transition state analysis using computational methods aims to locate and characterize the structures of these transition states and accurately calculate their relative energies. nih.govnih.gov

Predicting the enantioselectivity of a reaction is a significant challenge for computational chemistry due to the small energy differences involved. rsc.org Success often requires high-level calculations and careful consideration of the conformational flexibility of the catalyst and substrates. chemrxiv.orgrsc.org Advanced computational workflows are being developed that can systematically generate an ensemble of possible transition state conformations, rather than relying on a single, intuitive model. chemrxiv.orgrsc.org By analyzing the contributions of multiple low-energy transition states, these methods can provide more accurate predictions of enantiomeric ratios that closely match experimental results. chemrxiv.org

An important aspect of this analysis is the identification of key interactions that stabilize one transition state over the other. For instance, an unusual intramolecular C-H···O interaction was identified as a crucial element in the transition state organization of a cyclopropenimine-catalyzed reaction, contributing significantly to the high enantioselectivity observed. nih.gov

Studies on Intermolecular Interactions and Aggregation

The behavior of chiral molecules in solution is often influenced by intermolecular interactions and the formation of aggregates. researchgate.netmdpi.com These phenomena can have a significant impact on the outcome of a stereoselective reaction, as the active catalytic species may be a monomer, a dimer, or a higher-order aggregate. Understanding these aggregation phenomena is critical for a complete mechanistic picture.

Computational studies can probe the nature of intermolecular forces, such as hydrogen bonding, π-π stacking, and electrostatic interactions, that drive the self-assembly of chiral molecules. researchgate.netnih.gov Graph neural networks and other machine learning models are being explored to better represent and predict the effects of these interactions on molecular properties. chemrxiv.org

Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful experimental technique that can be used in conjunction with computational modeling to study molecular interactions and aggregation in solution. mdpi.com By measuring the diffusion coefficients of different species, DOSY can help identify the formation of complexes and aggregates, providing valuable information about the state of the catalyst and reactants under reaction conditions. mdpi.com The transfer of chirality from a single molecule to a supramolecular assembly is a key concept in this area, where the inherent chirality of a molecule like (1R)-1-cyclohexylethylamine can direct the formation of larger, ordered, and chiral aggregates. nih.gov

Advanced Research Directions and Future Perspectives for 1r 1 Cyclohexylethylamine

Innovations in Green Chemistry Methodologies for its Synthesis

There is a lack of specific studies focusing on green chemistry methodologies for the synthesis of (1R)-1-cyclohexylethylamine. General trends in green chemistry aim to reduce the environmental impact of chemical processes by using eco-friendly solvents, minimizing waste, and employing catalytic over stoichiometric reagents. Methodologies such as catalytic N-alkylation in aqueous media or solvent-free conditions have been developed for related N-methylated amines. However, literature detailing the application of these specific green protocols to produce (1R)-1-cyclohexylethylamine is not apparent.

Expansion of Catalytic Scope and Efficiency in Asymmetric Transformations

While chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries or ligands to induce stereoselectivity, specific research expanding the catalytic scope and efficiency of (1R)-1-cyclohexylethylamine is limited. Chiral auxiliaries guide the stereochemical outcome of a reaction, and their effectiveness is a subject of continuous research to improve yields and diastereoselectivity. Asymmetric catalysis is a powerful tool for creating chiral molecules, with ongoing efforts to develop more efficient and versatile catalysts. However, dedicated studies that explore and detail an expanded role for (1R)-1-cyclohexylethylamine in a wider range of asymmetric transformations are not prominently featured in available research.

Development of Advanced Chiral Probes and Recognition Systems

The development of systems for chiral recognition is a significant area of research, with applications in enantioselective sensing and separation. Chiral fluorescent probes, for instance, are designed for the specific detection of enantiomers, a field that is crucial for biological and pharmaceutical analysis. While the principles of chiral recognition are well-established, involving specific interactions between a chiral host and guest, there is no specific mention in the surveyed literature of (1R)-1-cyclohexylethylamine being developed or utilized as an advanced chiral probe or as a key component in a sophisticated chiral recognition system.

Integration of Biocatalytic and Chemo-catalytic Strategies for its Derivatives

The integration of biocatalysis and chemocatalysis offers powerful, environmentally benign pathways to valuable chiral compounds by combining the selectivity of enzymes with the broad reactivity of chemical catalysts. This synergistic approach can lead to novel and efficient synthetic routes. Research in this area includes the use of enzymes like transaminases and imine reductases to produce chiral amines. Despite the potential of this field, there are no specific documented studies on the integration of these chemo- and biocatalytic strategies for the synthesis of derivatives of (1R)-1-cyclohexylethylamine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-cyclohexylethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of chiral amines like (1R)-1-cyclohexylethylamine often involves reductive amination or asymmetric catalysis. For example, reductive amination of cyclohexyl ketones with methylamine using sodium cyanoborohydride (NaBH3CN) under controlled pH (4–6) can yield the target compound. Catalyst selection (e.g., chiral Ru complexes) may enhance enantiomeric excess (ee) . Reaction optimization should include temperature control (25–60°C), solvent choice (e.g., methanol or DMF), and monitoring via TLC or HPLC to minimize side reactions .

Q. What spectroscopic and analytical techniques are essential for characterizing (1R)-1-cyclohexylethylamine?

  • Methodological Answer : Key techniques include:

  • FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and C-N stretches (~1030 cm⁻¹) .
  • NMR : ¹H NMR for cyclohexyl proton splitting patterns and methylamine group integration; ¹³C NMR to confirm stereochemistry .
  • Elemental Analysis : Quantify nitrogen content to verify amine functionalization .
  • Chiral HPLC : Determine enantiomeric purity using chiral stationary phases (e.g., cellulose derivatives) .

Q. What safety protocols are critical when handling (1R)-1-cyclohexylethylamine in the laboratory?

  • Methodological Answer : Follow these steps:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store separately from oxidizing agents and acids; label waste for professional disposal .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of (1R)-1-cyclohexylethylamine in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. For example, analyze electron density maps and steric effects of the cyclohexyl group on nucleophilic attack sites. Compare activation energies of competing pathways to identify dominant products . Molecular dynamics simulations may further clarify solvent effects .

Q. How can researchers resolve contradictions between surface area measurements and functional performance in adsorption studies?

  • Methodological Answer : Discrepancies between BET surface area (physical adsorption) and functional performance (e.g., catalytic activity) often arise from chemical interactions. For instance, amine-functionalized materials may show reduced BET surface area (due to pore filling) but enhanced CO2 adsorption via chemisorption . To reconcile

  • Conduct combined physisorption/chemisorption experiments.
  • Use XPS to quantify surface amine groups.
  • Perform kinetic studies to differentiate diffusion-limited vs. reaction-limited processes .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of (1R)-1-cyclohexylethylamine?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt crystallization with tartaric acid derivatives.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) to enhance ee (>95%) .
  • Continuous Flow Reactors : Improve stereochemical control via precise temperature and residence time management .

Q. How do steric effects from the cyclohexyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the cyclohexyl group can slow reaction kinetics in Suzuki-Miyaura couplings. Mitigation strategies include:

  • Using bulky phosphine ligands (e.g., SPhos) to stabilize Pd catalysts.
  • Elevating reaction temperatures (80–100°C) to overcome activation barriers.
  • Monitoring via GC-MS to track intermediates and optimize ligand-to-metal ratios .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of (1R)-1-cyclohexylethylamine under varying pH conditions?

  • Methodological Answer :

  • Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs).
  • Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What methodologies validate the absence of nitrosamine impurities in (1R)-1-cyclohexylethylamine?

  • Methodological Answer :

  • LC-MS/MS : Detect trace nitrosamines (LOQ < 1 ppb) using MRM transitions.
  • SPE Purification : Remove matrix interference with C18 cartridges.
  • Negative Controls : Confirm no nitrosamine formation via forced degradation studies (e.g., UV light, peroxides) .

Tables for Key Data

Property Method Typical Value Reference
Enantiomeric Excess (ee)Chiral HPLC>98%
CO2 Adsorption CapacityVolumetric Analysis2.63 mmol/g (analogous)
BET Surface AreaN2 Physisorption356.6 m²/g (pre-functionalization)
Thermal Stability (TGA)ThermogravimetryDecomposition >200°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.